Methyl 4-[(1,3-benzothiazol-2-ylsulfanyl)methyl]benzoate
Description
Methyl 4-[(1,3-benzothiazol-2-ylsulfanyl)methyl]benzoate is a sulfur-containing heterocyclic compound featuring a benzothiazole core linked via a sulfanyl-methyl bridge to a para-substituted methyl benzoate group. The benzothiazole moiety is known for its electron-deficient aromatic system, which contributes to applications in materials science and medicinal chemistry, particularly in antimicrobial and antitumor agents .
Properties
IUPAC Name |
methyl 4-(1,3-benzothiazol-2-ylsulfanylmethyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2S2/c1-19-15(18)12-8-6-11(7-9-12)10-20-16-17-13-4-2-3-5-14(13)21-16/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOZOGTICWSMJFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CSC2=NC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(1,3-benzothiazol-2-ylsulfanyl)methyl]benzoate typically involves the reaction of 1,3-benzothiazole-2-thiol with methyl 4-bromomethylbenzoate. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(1,3-benzothiazol-2-ylsulfanyl)methyl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazole ring to its corresponding dihydrobenzothiazole derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrobenzothiazole derivatives.
Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-[(1,3-benzothiazol-2-ylsulfanyl)methyl]benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and biological activity.
Industry: Utilized in the development of materials with specific properties, such as polymers and dyes
Mechanism of Action
The mechanism of action of Methyl 4-[(1,3-benzothiazol-2-ylsulfanyl)methyl]benzoate involves its interaction with specific molecular targets. The benzothiazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of Methyl 4-[(1,3-benzothiazol-2-ylsulfanyl)methyl]benzoate can be compared to related benzothiazole and benzoate derivatives, as detailed below:
Structural Analogues
Key Observations:
- Synthetic Efficiency : The microwave-assisted synthesis of 2-(4-methoxyphenyl)benzothiazole achieved a high yield (94%) under solvent-free conditions , suggesting that analogous methods could optimize the target compound’s synthesis.
- Substituent Effects : The electron-withdrawing methyl benzoate group in the target compound likely reduces electron density on the benzothiazole ring compared to electron-donating methoxy groups in 2-(4-methoxyphenyl)benzothiazole. This may influence UV absorption or reactivity in electrophilic substitutions .
- Spectroscopic Trends : The methyl ester proton (δ ~3.9) and aromatic protons (δ 7.0–8.5) align with trends observed in 2-(4-methoxyphenyl)benzothiazole (δ 3.87 for OCH₃, δ 7.00–8.04 for aromatic protons) .
Functional Group Interactions
- Sulfanyl Group: The -S- bridge in the target compound may participate in hydrogen bonding or disulfide formation, contrasting with sulfonamide groups in BD-1 or halogen substituents in quinoline derivatives . This could enhance stability or alter solubility.
- Ester vs.
Computational and Crystallographic Insights
While crystallographic data for the target compound are unavailable, studies on similar molecules (e.g., 2-(4-methoxyphenyl)benzothiazole) utilized Gaussian 03W and Spartan 06 for conformational analysis . Such tools could predict the target compound’s geometry, dipole moment, and intermolecular interactions.
Research Implications
- Biological Potential: The benzothiazole-sulfanyl motif is associated with antimicrobial activity, while the benzoate ester may enhance bioavailability compared to carboxylic acid analogues.
- Material Science : The rigid benzothiazole core and flexible sulfanyl bridge could aid in designing liquid crystals or photovoltaic materials.
Biological Activity
Methyl 4-[(1,3-benzothiazol-2-ylsulfanyl)methyl]benzoate is a compound that has attracted attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 315.41 g/mol. The structure features a benzothiazole moiety linked to a benzoate ester, which contributes to its unique chemical properties and biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 315.41 g/mol |
| CAS Number | 315239-25-9 |
Antimicrobial Properties
Research indicates that this compound exhibits promising antimicrobial activity. In vitro studies have demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential enzymatic pathways.
Anticancer Effects
The compound has also been studied for its anticancer properties. In cell line assays, it has shown cytotoxic effects against several cancer types, including breast and lung cancer cells. The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle regulators.
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The benzothiazole ring can interact with various enzymes, potentially inhibiting their activity.
- Cell Signaling Pathways : The compound may modulate key signaling pathways involved in cell proliferation and apoptosis.
Case Studies
- Antimicrobial Study : A study conducted by researchers evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating significant antibacterial potential.
- Anticancer Research : In a separate study focusing on breast cancer cell lines (MCF-7), treatment with the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µM after 48 hours of exposure. Flow cytometry analysis revealed an increase in apoptotic cells, confirming the compound's role in inducing programmed cell death.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is essential to compare it with related compounds:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| Benzothiazole | Simple benzothiazole | Moderate antimicrobial activity |
| Methyl benzoate | Ester | Limited biological activity |
| Benzothiazole derivatives | Various substitutions | Diverse biological activities |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
